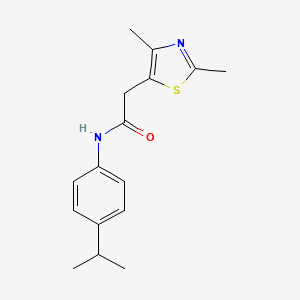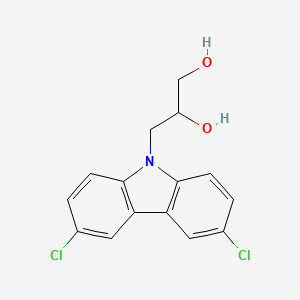
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide, also known as DM-I-78, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the thiazole family and has a molecular weight of 336.48 g/mol.
作用機序
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. It inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit their growth. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide also inhibits the production of inflammatory cytokines and reduces inflammation. It has been shown to have a low toxicity profile and can be used in combination with other drugs to enhance their efficacy.
実験室実験の利点と制限
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a low toxicity profile and can be used in combination with other drugs. However, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some applications.
将来の方向性
There are several future directions for the research of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide. One direction is to study its potential as a therapeutic agent for cancer and inflammatory diseases. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide can be used in combination with other drugs to enhance their efficacy. Another direction is to study its mechanism of action in more detail. The inhibition of HDACs and COX-2 is just one aspect of its mechanism of action, and further research is needed to fully understand how it works. Finally, the development of more soluble and stable analogs of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide could improve its efficacy and expand its potential applications.
Conclusion:
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide is a synthetic compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and develop more soluble and stable analogs. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Overall, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide is a promising compound that has the potential to make a significant impact in the field of scientific research.
合成法
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide can be synthesized through a multi-step process. The first step involves the synthesis of 2,4-dimethylthiazole-5-carboxylic acid, which is then reacted with thionyl chloride to form 2,4-dimethylthiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with 4-isopropylaniline to form the intermediate product, which is then reacted with acetic anhydride to form 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide.
科学的研究の応用
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
特性
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10(2)13-5-7-14(8-6-13)18-16(19)9-15-11(3)17-12(4)20-15/h5-8,10H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZGIVZAOBCWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4,5-dimethyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6085478.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B6085485.png)
![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
![5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6085514.png)
![5-(diethylamino)-2-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6085527.png)
![methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6085534.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)succinamide](/img/structure/B6085548.png)
![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6085563.png)

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6085574.png)
![2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6085576.png)
![1-{5-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B6085590.png)